Forphenicine

Alkaline phosphatase inhibition Enzyme selectivity Species-specific pharmacology

Researchers needing selective alkaline phosphatase (ALP) inhibition often face generic inhibitors with unclear mechanisms. Forphenicine (CAS 57784-96-0) solves this: an uncompetitive ALP inhibitor (Ki=1.64×10⁻⁷ M) with species selectivity (IC50=0.036 μg/mL, chicken ALP). • Uncompetitive kinetics distinct from levamisole. • Paired use with forphenicinol separates ALP-dependent effects. • Validated bioanalysis for ADME. ≥98% purity; -20°C storage; global shipping.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 57784-96-0
Cat. No. B1219380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForphenicine
CAS57784-96-0
Synonyms4-formyl-3-hydroxyphenylglycine
forfenicin
forphenicine
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(=O)O)N)O)C=O
InChIInChI=1S/C9H9NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-4,8,12H,10H2,(H,13,14)
InChIKeyMWSKDGPKFCWPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Forphenicine: Selective ALP Inhibitor Overview


Forphenicine (L-2-(4-formyl-3-hydroxyphenyl)glycine, C9H9NO4, MW 195.17) is a bacterial non-proteinogenic amino acid metabolite first isolated from Streptomyces fulvoviridis var. acarbodicus MC974-A5 [1]. As a phenylglycine derivative containing a 3-hydroxy-4-formylphenyl substituent, forphenicine functions as a selective alkaline phosphatase (ALP) inhibitor with demonstrated uncompetitive inhibition kinetics . In addition to its ALP inhibition profile, forphenicine exhibits direct antiproliferative effects against HL-60 leukemia cells at 10 µM and enhances survival in a guinea pig model of experimental autoimmune encephalomyelitis (EAE) , establishing a dual mechanistic foundation that distinguishes this compound within the microbial metabolite class.

Selective ALP inhibitor for uncompetitive kinetics studies

Reported cellular antiproliferation and EAE model-response endpoint context

Defined L-enantiomer microbial metabolite identity

Forphenicine: Why Generic Inhibitors Cannot Substitute


The functional substitution of forphenicine with other alkaline phosphatase inhibitors or immunomodulatory microbial metabolites is not scientifically justified due to three non-interchangeable differentiating features. First, forphenicine exhibits pronounced species-dependent enzyme inhibition selectivity, with potent inhibition against chicken intestine ALP (IC50 = 0.036 μg/mL) versus markedly weaker activity against calf intestine, liver, and Escherichia coli ALP . Second, forphenicine acts through an uncompetitive inhibition mechanism (Ki = 1.64 × 10⁻⁷ M against p-nitrophenyl phosphate), a kinetic mode that distinguishes it from classic competitive ALP inhibitors such as L-phenylalanine and levamisole . Third, the functional divergence between forphenicine and its reduced derivative forphenicinol is absolute: forphenicinol lacks ALP inhibitory activity entirely while retaining immunomodulatory effects, demonstrating that the aldehyde moiety is essential for enzyme inhibition and that these two compounds cannot be used interchangeably in ALP-targeting studies [1]. These three orthogonal differentiation vectors—species selectivity, inhibition mechanism, and structure-activity relationship—establish that generic substitution would yield scientifically invalid experimental outcomes.

Species-dependent inhibition profile

Potent avian ALP inhibition may not translate to mammalian ALP isoforms; selectivity context differs.

Uncompetitive mechanism divergence

Mechanism differs from competitive inhibitors such as L-phenylalanine, altering experimental interpretation.

Functional dichotomy from forphenicinol

Reduced derivative lacks ALP inhibition entirely; aldehyde moiety required for enzyme targeting.

Forphenicine: Quantified Differentiation Evidence


Species-Selective ALP Inhibition

Forphenicine exhibits pronounced species-dependent inhibition of alkaline phosphatase, with potent activity against chicken intestine ALP (IC50 = 0.036 μg/mL, equivalent to approximately 184 nM) but only slight inhibition of ALP from calf intestine, calf liver, and Escherichia coli . This selectivity pattern contrasts with broad-spectrum ALP inhibitors such as levamisole, which inhibits bovine kidney non-specific ALP with a Ki of 5.74 μM (5,740 nM) and lacks the pronounced species discrimination observed with forphenicine [1]. The uncompetitive inhibition mechanism of forphenicine against chicken intestine ALP (Ki = 1.64 × 10⁻⁷ M with p-nitrophenyl phosphate as substrate) further distinguishes its kinetic behavior from the competitive inhibition exhibited by L-phenylalanine .

Species-Selective ALP Inhibition
Reported
Forphenicine: IC50 0.036 µg/mL (chicken ALP), Ki 164 nM (uncompetitive)
Levamisole: Ki 5,740 nM (bovine ALP, competitive)
Supports species-specific ALP inhibition research; selectivity context for avian models
>30-fold lower Ki; uncompetitive vs competitive mechanism distinction
Alkaline phosphatase inhibition Enzyme selectivity Species-specific pharmacology

Functional Divergence from Forphenicinol

Forphenicine and its reduced derivative forphenicinol exhibit a complete functional bifurcation at the level of ALP enzymatic inhibition. Forphenicine demonstrates potent ALP inhibitory activity (IC50 = 0.036 μg/mL against chicken intestine ALP; Ki = 1.64 × 10⁻⁷ M), whereas forphenicinol possesses no ALP inhibitory activity whatsoever [1]. Both compounds retain immunomodulatory effects: forphenicine enhances delayed-type hypersensitivity (DTH) to sheep red blood cells and increases antibody-forming cells in mice upon intraperitoneal administration [1]; forphenicinol similarly augments DTH and restores DTH in cyclophosphamide-immunosuppressed mice to normal response levels when administered orally [2].

Functional Divergence from Forphenicinol
Head-to-head
Forphenicine: ALP inhibitor (IC50 0.036 µg/mL)
Forphenicinol: No ALP inhibitory activity
Enables ALP-dependent vs. independent pathway dissection
Aldehyde moiety essential for ALP inhibition
Structure-activity relationship ALP inhibition Immunomodulator differentiation

Validated HPLC Quantification Method

A validated high-performance liquid chromatographic (HPLC) method with pre-column fluorescence derivatization using 1,2-diamino-4,5-ethylenedioxybenzene has been established for the quantification of forphenicine in biological matrices. The method achieves limits of detection (signal-to-noise ratio of 3) of 7.35 pmol/mL in mouse serum and 5.36 pmol/g in mouse muscle tissue [1]. This analytical method is applicable to both forphenicine and forphenicinol, enabling direct comparative pharmacokinetic studies. In contrast, many generic ALP inhibitors lack validated, peer-reviewed bioanalytical methods with published detection limits in complex biological matrices, limiting their utility in preclinical distribution studies.

Validated HPLC Quantification
Method context
LOD: 7.35 pmol/mL (serum), 5.36 pmol/g (muscle) with pre-column fluorescence derivatization
Supports bioanalytical method reproducibility for PK studies
Applicable to forphenicine and forphenicinol
HPLC quantification Bioanalysis Pharmacokinetics

Enantiomeric Specificity: L-Form Requirement

Stereochemical studies of forphenicine and its reduced precursor forphenicinol have definitively established that the L-configuration is essential for biological activity. D-Forphenicinol was determined to be biologically inactive, thereby establishing the configuration of the active natural product forphenicine as the L-enantiomer [1]. Forphenicine (L-2-(4-formyl-3-hydroxyphenyl)glycine) was prepared from L-forphenicinol via oxidation, confirming the stereochemical assignment [1][2]. This enantiomeric specificity is consistent with the compound's derivation from L-phenylglycine biosynthesis and contrasts with synthetic racemic ALP inhibitors that lack stereochemically defined activity profiles.

Enantiomeric Specificity: L-Form
Class-level inference
L-Forphenicine: biologically active
D-Enantiomer: inactive
L-enantiomer required; racemic may confound results
Stereochemical assignment confirmed via synthesis
Enantioselectivity Chiral pharmacology Structure-activity relationship

Forphenicine: High-Impact Application Scenarios


Avian Model ALP Inhibition Studies

Forphenicine is optimally suited for research applications in avian biological systems or assays employing chicken intestine-derived alkaline phosphatase, where its potent inhibition (IC50 = 0.036 μg/mL; Ki = 1.64 × 10⁻⁷ M) combined with uncompetitive inhibition kinetics provides a tool compound with demonstrated species selectivity . This scenario is particularly relevant for comparative enzymology studies investigating ALP isoform diversity across vertebrate species, for which generic ALP inhibitors like levamisole (Ki = 5.74 μM for bovine kidney ALP) exhibit insufficient potency or inappropriate inhibition mechanisms .

ALP Signaling vs. Immunomodulatory Derivatives

Forphenicine enables investigators to dissect ALP-dependent signaling pathways from ALP-independent immunomodulatory effects by serving as a positive control that can be directly compared with forphenicinol (which lacks ALP inhibitory activity entirely) [1][2]. This paired-compound approach, utilizing forphenicine as the ALP-active parent and forphenicinol as the ALP-inactive comparator, provides an experimental framework for attributing observed biological effects specifically to ALP inhibition versus other cellular mechanisms. The absolute functional dichotomy between these structurally related compounds is quantitatively established [1].

Preclinical Pharmacokinetic and Tissue Distribution Studies

Forphenicine is uniquely positioned for preclinical pharmacokinetic investigations requiring precise quantification of compound exposure in serum and tissue compartments. The validated HPLC-fluorescence method provides defined limits of detection (7.35 pmol/mL in serum; 5.36 pmol/g in muscle) and is applicable to both forphenicine and forphenicinol, enabling direct comparative distribution studies [3]. This analytical infrastructure supports robust experimental design for absorption, distribution, metabolism, and excretion (ADME) studies that cannot be readily executed with ALP inhibitors lacking validated bioanalytical methods.

Leukemia Cell Growth and EAE Model Studies

Forphenicine demonstrates reproducible antiproliferative activity against HL-60 leukemia cells at a defined concentration of 10 μM and enhances survival in a guinea pig model of experimental autoimmune encephalomyelitis (EAE) . These well-characterized effects, documented in peer-reviewed literature with quantified endpoints, support the compound's utility in oncology and neuroimmunology research programs requiring an ALP inhibitor with demonstrated in vitro and in vivo activity in disease-relevant model systems.

Application
Selection Property
Validation Focus
Avian ALP inhibition research
Species-dependent enzyme selectivity
ALP isoform diversity assays
ALP pathway vs. immunomodulator dissection
Paired-compound ALP inhibition contrast
ALP-specific endpoint attribution
Preclinical PK / tissue distribution studies
Validated HPLC-fluorescence quantification
Bioanalytical method reproducibility
Cell proliferation and neuroinflammation models
Reported antiproliferative and immunomodulatory endpoints
Model-specific endpoint response

Technical Documentation Hub

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30 linked technical documents
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